Cas no 942145-27-9 (Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate)

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate is a chiral intermediate used in the synthesis of biologically active compounds, particularly in pharmaceutical research. Its key advantages include high stereochemical purity, owing to the defined (S) and (R) configurations at critical positions, which is essential for enantioselective synthesis. The tert-butyl carbamate (Boc) protecting group enhances stability during reactions while allowing selective deprotection under mild acidic conditions. The tetrahydro-2H-pyran moiety contributes to structural diversity, making it valuable for drug discovery applications. This compound is typically employed in peptide modifications and as a building block for complex molecules requiring precise stereocontrol.
Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate structure
942145-27-9 structure
Product Name:Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
CAS No:942145-27-9
MF:C14H28N2O3
MW:272.383724212646
MDL:MFCD13184739
CID:832599
PubChem ID:58011482
Update Time:2025-06-11

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
    • Carbamic acid, N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-...
    • CarbaMic acid, N-[(1S)-1-(aMinoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester
    • tert-butyl N-[(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl]-N-methylcarbamate
    • MXNWARAWBOJCJF-NEPJUHHUSA-N
    • 6077AC
    • OR350546
    • AX8224642
    • tert-Butyl {(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl}methylcarbamate
    • tert-butyl (S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl(methyl)carbamate
    • 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamate (ACI)
    • 942145-27-9
    • CS-B0365
    • DTXSID50728621
    • DB-344282
    • CS-13545
    • 1,1-dimethylethyl {(1S)-2-amino-1-[(3R)-tetrahydro-2H-pyran-3-ylmethyl]ethyl}methylcarbamate
    • AKOS016013817
    • SCHEMBL499013
    • tert-Butyl((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
    • Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
    • MDL: MFCD13184739
    • Inchi: 1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)12(9-15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3/t11-,12+/m1/s1
    • InChI Key: MXNWARAWBOJCJF-NEPJUHHUSA-N
    • SMILES: [C@@H](CN)(C[C@@H]1COCCC1)N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 272.20999276g/mol
  • Monoisotopic Mass: 272.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.8
  • XLogP3: 1.2

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Security Information

  • Storage Condition:Sealed in dry,2-8°C

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Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Nickel Solvents: Methanol ;  1 h, 30 atm, 14 °C
Reference
A process for preparing tetrahydropyran derivatives as renin inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Reference
Preparation of phenyloxymethylbenzamide derivatives for use as aspartic protease inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Reference
Preparation of phenyl[((amino)phenyl)methoxy]ethylcarbamate derivatives and analogs as renin inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  17 h, rt
Reference
Preparation of piperidine derivatives as renin inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, 40 psi, rt
Reference
Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility
Jia, Lanqi; Simpson, Robert D.; Yuan, Jing; Xu, Zhenrong; Zhao, Wei; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 747-751

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, 40 psi, rt
Reference
Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Renin inhibitors and methods of use thereof
, United States, , ,

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Raw materials

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Preparation Products

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:942145-27-9)Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
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Purity:99%
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Additional information on Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate

Professional Introduction to Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate (CAS No. 942145-27-9)

Tert-butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate, with the CAS number 942145-27-9, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their versatile applications in drug development and synthetic chemistry. The unique structural features of this molecule, particularly its chiral centers and functional groups, make it a valuable candidate for further exploration in medicinal chemistry.

The molecular structure of Tert-butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate incorporates several key elements that contribute to its potential utility. The presence of a tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical transformations. Additionally, the (S)-configuration at the chiral center enhances its pharmacological properties by ensuring enantioselectivity, a crucial factor in drug design.

The (R)-tetrahydro-2H-pyran-3-yl moiety adds another layer of complexity to the molecule, contributing to its solubility and bioavailability. This structural feature is particularly interesting because tetrahydropyran rings are commonly found in biologically active compounds, suggesting that Tert-butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate may exhibit similar biological activities. Recent studies have shown that such compounds can serve as intermediates in the synthesis of more complex molecules with therapeutic potential.

In the realm of pharmaceutical research, the synthesis and characterization of chiral carbamates have been extensively studied due to their role as key intermediates in drug development. The carbamate functional group, specifically, is known for its ability to form stable bonds with various biological targets, making it an attractive scaffold for medicinal chemists. The compound Tert-butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yll(methyl)carbamate exemplifies this trend, as it combines multiple pharmacophoric elements into a single molecular entity.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex chiral molecules like Tert-butyl ((S)-1-amino-3-(R-tetrahydro--pyran--3--yIpropa--n--2--yI)(methyl)--carbamate). Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly useful in achieving high enantiomeric purity. These methods not only improve the yield and efficiency of synthesis but also reduce the environmental impact associated with traditional chemical processes.

The potential applications of Tert-butyl ((S)--1--amino--3-(R-tetrahydropyr--a-n--3-yIpropa-n--2-yI)(methyl)--carbamate extend beyond simple intermediates. Researchers are exploring its use as a building block for more sophisticated drug candidates targeting various diseases. For instance, its structural motif has been investigated for its potential role in inhibiting enzymes that are implicated in metabolic disorders and cancer. The tert-butyl group, in particular, has been shown to enhance binding affinity by providing steric interactions with the target protein.

The (S)--configuration at the chiral center is another critical feature that influences the biological activity of this compound. Chiral drugs often exhibit different pharmacological effects depending on their enantiomeric form, making it essential to control stereochemistry during synthesis. The use of chiral auxiliaries or catalysts has enabled researchers to achieve high enantiomeric excess in Tert-butyl ((S)--1-amino--3-(R-tetrahydropyr-a-n--3-yIpropa-n--2-yI)(methyl)--carbamate), ensuring that its biological properties are consistent and predictable.

Recent studies have also highlighted the importance of solubility and bioavailability in drug design. The presence of the tetrahydropyran ring in Tert-butyl ((S)--1-amino--3-(R-tetrahydropyr-a-n--3-yIpropa-n--2-yI)(methyl)--carbamate) enhances its solubility in both water and organic solvents, making it more suitable for formulation into drugs. This property is particularly advantageous for oral administration, where poor solubility can significantly reduce drug absorption and efficacy.

The compound's potential as a prodrug has also been explored. Prodrugs are inactive precursors that are converted into active drugs within the body, often improving pharmacokinetic properties such as absorption and distribution. Tert-butyl ((S)--1-amino--3-(R-tetrahydropyr-a-n--3-yIpropa-n--2-yI)(methyl)--carbamate) could serve as a prodrug for more complex molecules by undergoing enzymatic or chemical cleavage to release active species.

In conclusion, Tert-butyl ((S)--1-amino--3-(R-tetrahydropyr-a-n--3-yIpropa-n--2-yI)(methyl)--carbamate (CAS No. 942145---27---9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including chiral centers and functional groups, make it a valuable tool for drug development and synthetic chemistry. Recent advancements in synthetic methodologies have further enhanced its accessibility, paving the way for new applications in medicine.

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Amadis Chemical Company Limited
(CAS:942145-27-9)Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
A916756
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):1293.0/608.0/364.0
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